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3-Methylene-tetrahydro-pyran-4-ylamine
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Overview
Description
3-Methylene-tetrahydro-pyran-4-ylamine is an organic compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol It is a derivative of tetrahydropyran, featuring a methylene group at the third position and an amine group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylene-tetrahydro-pyran-4-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydropyran and appropriate amine precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as distillation or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methylene-tetrahydro-pyran-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, methylated compounds, and various substituted amine derivatives .
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different domains:
1. Organic Synthesis:
- Building Block: It serves as a crucial building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
- Chiral Ligand: Due to its chiral nature, it is employed as a chiral ligand in asymmetric synthesis, enhancing selectivity in catalytic processes.
2. Medicinal Chemistry:
- Drug Development: The compound is investigated for its potential use in drug development, particularly for designing chiral drugs that exhibit improved pharmacological properties. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
- Enzyme Interactions: Research indicates that 3-Methylene-tetrahydro-pyran-4-ylamine can influence enzyme activity and substrate specificity, which is crucial for understanding metabolic pathways and developing enzyme inhibitors.
3. Biological Studies:
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, indicating potential applications as an antimicrobial agent.
- Metabolic Disorders: The compound has been studied for its role in inhibiting specific enzymes involved in metabolic pathways, suggesting its utility in treating metabolic disorders.
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
1. Study on Enzyme Inhibition:
- Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
2. Antimicrobial Activity:
- Preliminary findings suggest that this compound exhibits antimicrobial properties against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.
3. Chiral Drug Development:
- Its role as a chiral building block has been emphasized in the synthesis of novel pharmaceuticals aimed at treating various diseases.
Mechanism of Action
The mechanism of action of 3-Methylene-tetrahydro-pyran-4-ylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-4-ylamine: Lacks the methylene group at the third position.
3-Methyl-tetrahydropyran-4-ylamine: Features a methyl group instead of a methylene group at the third position.
Uniqueness
3-Methylene-tetrahydro-pyran-4-ylamine is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Biological Activity
3-Methylene-tetrahydro-pyran-4-ylamine is a compound with significant potential in various biological applications. This article reviews its synthesis, biological activity, mechanisms of action, and comparative analysis with related compounds.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydropyran Ring : This can be achieved through cyclization of suitable precursors using acid or base catalysis.
- Methyl Group Introduction : Alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base facilitate this step.
- Amination : The introduction of the amine group occurs via nucleophilic substitution reactions.
- Hydrochloride Formation : The final product is often converted into its hydrochloride salt to enhance solubility and stability.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of tetrahydropyran compounds possess antimicrobial effects against various pathogens, including Mycobacterium species .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial in drug development for diseases such as cancer and bacterial infections.
- Receptor Binding : Its structural features allow for interactions with biological receptors, potentially modulating their activity and influencing physiological processes .
The mechanism by which this compound exerts its biological effects involves:
- Molecular Interactions : The amine group can form hydrogen bonds and electrostatic interactions with enzyme active sites or receptor binding sites, enhancing specificity and efficacy .
- Stability and Selectivity : The tetrahydropyran ring provides structural integrity, allowing the compound to maintain its conformation during interactions with biological targets.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Biological Activity | Unique Properties |
---|---|---|---|
This compound | Tetrahydropyran ring with a methylene group | Antimicrobial, enzyme inhibition | Specific stereochemistry enhances selectivity |
Tetrahydropyran-4-ylamine | Lacks the methylene group | Limited activity compared to methylene derivative | Simpler structure may lead to less specificity |
3-Methyl-tetrahydrofuran-4-ylamine | Furan ring instead of pyran | Variable activity based on structure | Different reactivity due to furan ring |
Case Studies
- Antimicrobial Evaluation : A study evaluated various tetrahydropyran derivatives against Mycobacterium bovis, revealing significant antimicrobial activity attributed to structural modifications similar to those found in this compound .
- Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways, demonstrating its potential as a biochemical probe in drug discovery.
Properties
IUPAC Name |
3-methylideneoxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-4-8-3-2-6(5)7/h6H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCXCYIZFFYYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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